
N-(3-tert-butyl-1,2-oxazol-5-yl)-4,4,4-trifluorobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-tert-butyl-1,2-oxazol-5-yl)-4,4,4-trifluorobutanamide is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, an oxazole ring, and a trifluorobutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-tert-butyl-1,2-oxazol-5-yl)-4,4,4-trifluorobutanamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.
Attachment of the Trifluorobutanamide Moiety: This step involves the reaction of the oxazole intermediate with trifluorobutanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-tert-butyl-1,2-oxazol-5-yl)-4,4,4-trifluorobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluorobutanamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-tert-butyl-1,2-oxazol-5-yl)-4,4,4-trifluorobutanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-tert-butyl-1,2-oxazol-5-yl)-4,4,4-trifluorobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-tert-butyl-1,2-oxazol-5-yl)but-2-enamide
- N-(3-tert-butyl-1,2-oxazol-5-yl)-2-{4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl}acetamide
Uniqueness
N-(3-tert-butyl-1,2-oxazol-5-yl)-4,4,4-trifluorobutanamide is unique due to its trifluorobutanamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where fluorinated groups are advantageous.
Properties
Molecular Formula |
C11H15F3N2O2 |
---|---|
Molecular Weight |
264.24 g/mol |
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-4,4,4-trifluorobutanamide |
InChI |
InChI=1S/C11H15F3N2O2/c1-10(2,3)7-6-9(18-16-7)15-8(17)4-5-11(12,13)14/h6H,4-5H2,1-3H3,(H,15,17) |
InChI Key |
MWNJXNVITGTQBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)CCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.